molecular formula C15H14ClNO2 B2961911 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide CAS No. 861433-32-1

2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide

Cat. No.: B2961911
CAS No.: 861433-32-1
M. Wt: 275.73
InChI Key: CMRNUXFLICWMJH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide is an organic compound with the molecular formula C15H14ClNO2 It is a member of the acetamide family and is characterized by the presence of a chloro group, a phenyl ring, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide typically involves the reaction of 2-(4-methylphenoxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve reaction efficiency and reduce production costs. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be used to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNUXFLICWMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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